molecular formula C17H12ClN5S B2914105 3-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine CAS No. 868969-24-8

3-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

Cat. No.: B2914105
CAS No.: 868969-24-8
M. Wt: 353.83
InChI Key: MSRWAOSCFXXMAT-UHFFFAOYSA-N
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Description

3-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a complex heterocyclic compound that features a triazolo-pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of organic solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or triazolo-pyridazine rings .

Scientific Research Applications

3-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which play roles in various biological processes. By inhibiting these enzymes, the compound can exert antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Biological Activity

The compound 3-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and aldehydes or ketones under acidic or basic conditions.
  • Introduction of the Chlorophenyl Group : Utilized via nucleophilic substitution reactions with chlorobenzene derivatives.
  • Attachment of the Pyridazine Unit : Accomplished through coupling reactions, often catalyzed by palladium complexes.

These synthetic routes are crucial for obtaining the desired biological properties associated with this compound.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial and anticancer activities. For instance:

  • Antitubercular Activity : A study found that related compounds demonstrated IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis, suggesting strong potential as antitubercular agents .
  • Cytotoxicity Against Cancer Cell Lines : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies revealed significant cytotoxicity against various cancer cell lines like A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values as low as 1.06 μM .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The triazole ring may interact with specific enzymes or receptors, leading to inhibition of critical pathways involved in cell proliferation and survival.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in the G0/G1 phase, thus preventing cancer cell division .

Detailed Research Findings

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Study Biological Activity IC50/IC90 Values Cell Lines Tested
Study 1AntitubercularIC90: 3.73 - 4.00 μMMycobacterium tuberculosis
Study 2CytotoxicityIC50: 1.06 - 2.73 μMA549, MCF-7, HeLa
Study 3Enzyme InhibitionIC50: 0.090 μMc-Met kinase

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating new triazolo-pyridazine derivatives, one compound exhibited an IC50 value of 1.06 μM against A549 cells, indicating strong cytotoxic potential .
  • Inhibition of c-Met Kinase : Another derivative showed promising inhibitory activity against c-Met kinase, a target implicated in various cancers, with an IC50 comparable to established inhibitors .

Properties

IUPAC Name

6-[(3-chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-14-5-1-3-12(9-14)11-24-16-7-6-15-20-21-17(23(15)22-16)13-4-2-8-19-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRWAOSCFXXMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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